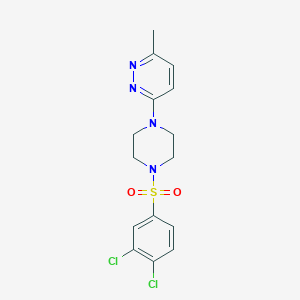
3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine and piperazine rings, along with the sulfonyl and 3,4-dichlorophenyl groups. The exact structure would depend on the specific arrangement and orientation of these groups in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyridazine and piperazine rings, as well as the sulfonyl and 3,4-dichlorophenyl groups. The compound could potentially undergo a variety of chemical reactions, including substitution reactions, addition reactions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement and orientation of the pyridazine and piperazine rings, as well as the sulfonyl and 3,4-dichlorophenyl groups .科学的研究の応用
Anticancer Activity
Several synthesized piperazine derivatives have shown promising in vitro and in vivo anticancer activity with low toxicity. For example, compounds with piperazine moieties have been evaluated for their antiproliferative effect against various human cancer cell lines, with some showing significant activity. This suggests potential therapeutic applications in cancer treatment, highlighting the importance of structural modifications in enhancing biological activity (Jiang et al., 2007; Mallesha et al., 2012).
Antimicrobial Activity
Piperazine derivatives have also been investigated for their antimicrobial properties. Research on these compounds has shown moderate to significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests the potential for these compounds to be developed into new antimicrobial agents, with specific structural elements contributing to their efficacy (J.V.Guna et al., 2009).
Metabolism and Pharmacokinetics
Studies have explored the metabolism of certain piperazine derivatives, identifying major metabolites and their pharmacokinetic profiles. These insights are crucial for understanding the drug's behavior in the body and optimizing its therapeutic potential while minimizing side effects (Jiang et al., 2007).
Biological Screening for Various Activities
Piperazine derivatives have been subjected to a broad range of biological screenings, including antibacterial, antifungal, anthelmintic, and anticancer activities. Some compounds have shown significant biological activities, which could lead to the discovery of novel therapeutic agents. The ability of these compounds to bind to target proteins effectively, as demonstrated through molecular docking, further underscores their potential in drug development (Khan et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O2S/c1-11-2-5-15(19-18-11)20-6-8-21(9-7-20)24(22,23)12-3-4-13(16)14(17)10-12/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWQWBMLUOLRSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-methylpyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-ethoxypropyl)propanamide](/img/structure/B2828301.png)
![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2828302.png)
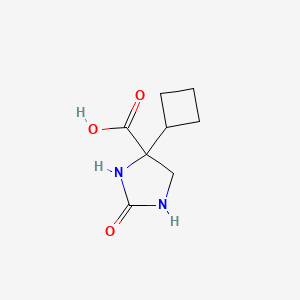

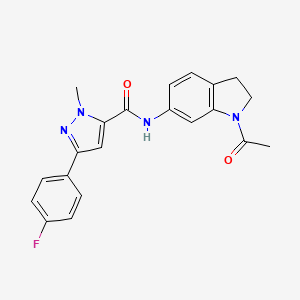
![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2828308.png)
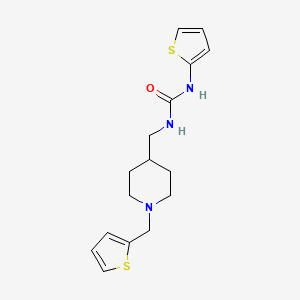
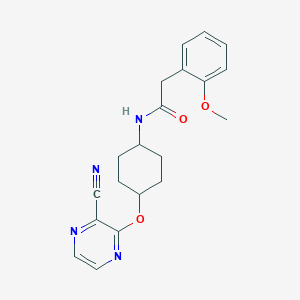
![[5-(3,4-dihydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2828314.png)
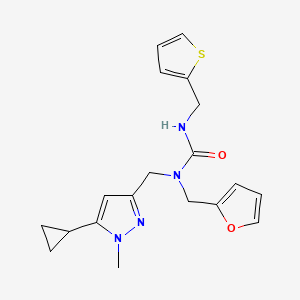
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3,5-dinitrobenzenesulfonamide](/img/structure/B2828317.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]proline](/img/structure/B2828318.png)
